2,5,7-Trimethyl-1-indanone
Overview
Description
2,5,7-Trimethyl-1-indanone is a chemical compound with the molecular formula C12H14O . It is a derivative of 1-indanone, which is a colorless solid .
Molecular Structure Analysis
The molecular structure of 2,5,7-Trimethyl-1-indanone consists of a fused cyclohexane and benzene ring (indanone structure) with three methyl groups attached to the cyclohexane ring .Chemical Reactions Analysis
1-Indanones, including 2,5,7-Trimethyl-1-indanone, have been found to be versatile in chemical reactions. They have been used in annulations to access fused- and spiro frameworks . They are also involved in various transformations that offer stereoselective formation of desired polycyclic compounds .Physical And Chemical Properties Analysis
2,5,7-Trimethyl-1-indanone has a molecular weight of 174.24 . Other physical and chemical properties such as boiling point, density, and flash point are also provided .Scientific Research Applications
Chemical Synthesis and Catalysis
- 2,5,7-Trimethyl-1-indanone plays a role in chemical synthesis, particularly in the formation of 1-indanones, a compound group with broad applications. A copper-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been established, enabling the construction of trifluoromethylated 1-indanones, a process that involves a radical triggered addition and cyclization cascade (Zhang et al., 2020). Similarly, the synthesis of 2-indanones via [4 + 1] annulation reactions of (trialkylsilyl)arylketenes demonstrates the importance of 2,5,7-Trimethyl-1-indanone in facilitating complex organic reactions (Dalton et al., 2002).
Material Science
- In material science, 2,5,7-Trimethyl-1-indanone is utilized in the development of novel materials. For example, its derivatives have been used in the synthesis of high and ultrahigh molecular weight poly(propylene) plastomers, demonstrating its versatility in polymer science (Cobzaru et al., 2005).
Medicinal Chemistry
- In the field of medicinal chemistry, indanone derivatives, including those related to 2,5,7-Trimethyl-1-indanone, show significant potential. They have been found to exhibit a range of biological activities, including anticancer properties. A study highlighted the anticancer activity and toxicity profiles of a benzylidene indanone lead molecule, indicating the therapeutic potential of such compounds (Singh et al., 2015).
Agrochemical Applications
- The compound has applications in agrochemicals as well. For instance, a seed germination inhibitor, 3,4,5-trimethyl-2(5H)-furanone, synthesized from related compounds, has promising applications in agriculture (Surmont et al., 2010).
Spectroscopic and Quantum Chemical Studies
- Spectroscopic and quantum chemical studies of 2,5,7-Trimethyl-1-indanone derivatives also highlight their importance. Research focusing on the synthesis, spectroscopic, and quantum chemical study of novel Arylidene Indanones has provided insights into their structural and electronic properties, underscoring their relevance in various scientific domains (Shinde et al., 2020).
properties
IUPAC Name |
2,5,7-trimethyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-7-4-8(2)11-10(5-7)6-9(3)12(11)13/h4-5,9H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACBQDSJEQTNRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=CC(=C2C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472093 | |
Record name | 2,5,7-Trimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,7-Trimethyl-1-indanone | |
CAS RN |
65001-59-4 | |
Record name | 2,5,7-Trimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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